1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one
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Overview
Description
1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroindazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be formed through cyclization reactions.
Methylation: Introduction of methyl groups at specific positions can be achieved using methylating agents like methyl iodide under basic conditions.
Reduction: The dihydro form can be obtained through selective reduction of the indazole ring using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone-like structures.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in material science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound of the indazole family.
2-methylindazole: A simple methylated derivative.
3,5-dimethylindazole: Another methylated variant with different substitution patterns.
Uniqueness
1,3,6,6-tetramethyl-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its specific substitution pattern and dihydro form, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,3,6,6-tetramethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C11H16N2O/c1-7-10-8(13(4)12-7)5-11(2,3)6-9(10)14/h5-6H2,1-4H3 |
InChI Key |
ZOLFWGOWEGJRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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